4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

Medicinal Chemistry Suzuki–Miyaura Coupling Reaction Selectivity

Regioisomeric mixtures of alkenyl boronates generate inseparable product mixtures, reducing yield and complicating purification. This single-isomer 5-methylcyclohexenyl pinacol ester provides a structurally defined nucleophile for Suzuki-Miyaura cross-coupling. Key advantages: - Eliminates post-coupling isomeric separation; delivers a single regioisomer for SAR and late-stage functionalization. - Superior bench and solution stability vs. free boronic acid; resists protodeboronation in aqueous/biphasic conditions. - Consistent quality (≥98% purity) supports reproducible scale-up from discovery to preclinical development.

Molecular Formula C13H23BO2
Molecular Weight 222.135
CAS No. 1046831-99-5
Cat. No. B591928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
CAS1046831-99-5
Molecular FormulaC13H23BO2
Molecular Weight222.135
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CCCC(C2)C
InChIInChI=1S/C13H23BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h8,10H,6-7,9H2,1-5H3
InChIKeyNWCZEVPFXFKMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane: Profile & Procurement Rationale


4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane (CAS 1046831-99-5) is a cyclic alkenyl pinacol boronic ester. It functions primarily as a nucleophilic partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the introduction of a 5-methylcyclohex-1-en-1-yl moiety into molecular scaffolds [1]. The compound belongs to the broader class of pinacol alkenyl boronates, which are generally distinguished from their free boronic acid counterparts by superior bench stability and ease of handling. The specific 5-methyl substitution pattern on the cyclohexenyl ring differentiates it from unsubstituted (cyclohex-1-en-1-yl) or regioisomeric mixtures, providing a structurally defined alkenyl handle that preserves olefin geometry during transmetalation [2].

Regioisomer Single defined 5-methylcyclohex-1-en-1-yl isomer supports stereoselective Suzuki coupling
Stability Pinacol ester form may offer improved bench stability and ease of handling
Workflow Designed as a nucleophilic partner in Pd-catalyzed cross-coupling reactions

Risks of Generic Substitution


Interchanging boronic ester reagents without regard to regioisomeric purity or the nature of the diol ligand can compromise both chemical yield and product selectivity. Commercially available 3-methylcyclohexene-boronic acid pinacol ester is frequently supplied as an isomer mixture (~4:6 to 6:4 ratio) . In contrast, the title compound is a single regioisomer with the methyl group at the 5-position relative to the boron-bearing carbon. This distinction is critical in target-oriented synthesis: a regioisomeric mixture generates inseparable product mixtures, lowers the yield of the desired isomer, and complicates downstream purification and analytical validation. Furthermore, substituting the pinacol ester with the corresponding free boronic acid introduces additional risk: alkenyl boronic acids are more prone to protodeboronation and oxidative instability, which can lead to irreproducible coupling efficiencies [1].

Regioisomer identity
Single isomer (5-methyl)
Isomer mixture (3-methyl/5-methyl) may lead to inseparable product mixtures and yield loss
Boron species
Pinacol ester
Free boronic acid may be prone to protodeboronation and oxidative instability, altering coupling efficiency

Quantitative Differentiation Evidence


Regioisomeric Purity vs. Commercial Isomer Mixtures

The target compound is a single regioisomer (5-methylcyclohex-1-en-1-yl). The most closely related commercial alternative, 3-methylcyclohexene-boronic acid pinacol ester, is sold as an isomer mixture with a stated ratio of approximately 4:6 to 6:4 . Using the isomer mixture introduces two distinct alkenyl boronate species into a coupling reaction, each capable of forming regioisomeric products. This directly reduces the yield of any single desired isomer by at least 40–60% and necessitates chromatographic separation that is often challenging for positional isomers. In a multi-step sequence, even a 10% yield erosion per step can reduce overall throughput by >30% over five steps [1].

Regioisomeric purity
Method context
2.0–2.5× effective desired reactive species
Reduced purification burden and batch variability in target synthesis
Comparison with commercial isomer mixture (~4:6–6:4 ratio)
Medicinal Chemistry Suzuki–Miyaura Coupling Reaction Selectivity

Hydrolytic Stability Advantage

Alkenyl boronic acids are susceptible to protodeboronation under aqueous or acidic conditions, with half-lives that can range from minutes to hours depending on pH and substitution pattern [1]. The pinacol ester form of this compound (4,4,5,5-tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane) is substantially more resistant to hydrolysis. While direct kinetic data for this specific compound are not available in the public domain, class-level data for cyclohexenyl pinacol boronates show that the pinacol ester remains >95% intact after 24 h in neutral aqueous THF at room temperature, whereas the corresponding free boronic acid shows approximately 30–50% decomposition under identical conditions [2].

Hydrolytic stability
Class-level
>95% intact (ester) vs 50–70% (acid) after 24 h
Pinacol ester may support wider aqueous coupling window
Class-level data; specific compound kinetics to verify
Chemical Stability Boronic Ester Protodeboronation

Patent-Exemplified Synthetic Utility

The compound is explicitly cited as a reagent for the preparation of azaindole derivatives that act as c-Jun N-terminal kinase (JNK) inhibitors [1]. In a separate patent (US10246462), a structurally related cyclohexenyl moiety (5-methylcyclohex-1-en-1-yl) is present in a CCR4 antagonist that achieved an IC50 of 300 nM against C–C chemokine receptor type 4 [2]. While the boronic ester itself is an intermediate, the fact that the specific 5-methylcyclohex-1-en-1-yl group appears in a patent-exemplified compound with quantified biological activity provides a direct link between building-block selection and application-relevant performance.

Patent precedent
Reported
WO2008094317 JNK inhibitors; related CCR4 antagonist moiety
Documented use supports synthetic route confidence
Presence in patent-protected candidates
Drug Discovery JNK Inhibitor CCR4 Antagonist

Optimal Use Cases


Stereodefined Late-Stage Functionalization

When a medicinal chemistry program requires the introduction of a single 5-methylcyclohex-1-en-1-yl regioisomer into a lead scaffold (e.g., for SAR exploration of JNK or CCR4 inhibitors), this single-isomer pinacol ester eliminates the need for isomeric separation post-coupling. This is particularly valuable in late-stage functionalization where product mixtures can be difficult to resolve [1].

Aqueous Suzuki–Miyaura Coupling

The enhanced hydrolytic stability of the pinacol ester relative to free boronic acids makes this compound suitable for aqueous or biphasic coupling conditions. It can be employed with a wider range of bases and aqueous co-solvents without substantial protodeboronation, improving robustness during reaction scale-up [2].

Multi-Step Synthesis with Stable Boronate Intermediates

In synthetic sequences where the boronate must survive multiple transformations before the coupling step (e.g., orthogonal protecting group manipulations), the pinacol ester form offers superior shelf and solution stability compared to the free acid, reducing cumulative losses and increasing overall yield [3].

Reproducible Procurement for GMP Material

For programs transitioning from discovery to pre-clinical development, sourcing a defined single-isomer building block with a documented CAS number and patent precedent streamlines analytical method development, impurity profiling, and regulatory documentation [4].

Application
Selection Property
Validation Focus
Stereodefined late-stage functionalization
Single regioisomer identity
Regioisomeric purity verification
Aqueous Suzuki–Miyaura coupling
Pinacol ester hydrolytic stability
Stability under aqueous coupling conditions
Multi-step synthesis with boronate intermediates
Boronate persistence across synthetic transformations
Batch-to-batch stability and cumulative yield
Pre-clinical development and regulatory documentation
Defined single-isomer with CAS and patent precedent
Analytical method development and impurity profiling
Quote Request

Request a Quote for 4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.